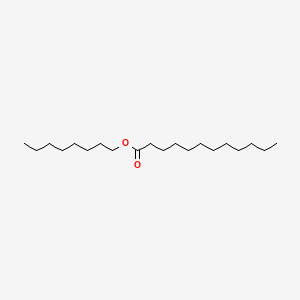
Octyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl laurate is a natural product found in Mandragora officinarum and Mandragora autumnalis with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1. Drug Delivery Systems
Octyl laurate is utilized in the formulation of drug delivery systems due to its ability to enhance solubility and stability of lipophilic drugs. Its inclusion in lipid-based formulations has shown to improve bioavailability and therapeutic efficacy. For instance, this compound has been investigated as a component in microencapsulated phase change materials (PCMs) used for pharmaceutical cold chain logistics, maintaining the required temperature for sensitive vaccines .
1.2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for topical formulations aimed at preventing infections. Its efficacy has been demonstrated in laboratory settings, showing inhibition of bacterial growth at specific concentrations .
Cosmetic Applications
2.1. Emollient and Skin Conditioning Agent
In cosmetics, this compound serves as an emollient that improves skin feel and moisture retention. It is commonly found in lotions, creams, and sunscreens due to its ability to create a barrier on the skin while allowing for moisture retention without a greasy feel .
2.2. Formulation Stability
This compound contributes to the stability of emulsions in cosmetic formulations by acting as a surfactant that reduces surface tension between oil and water phases. This property is crucial for maintaining product consistency over time .
Food Industry Applications
3.1. Flavoring Agent
In the food industry, this compound is used as a flavoring agent due to its pleasant aroma and taste profile. It can enhance the sensory attributes of food products while also serving as a carrier for other flavor compounds .
3.2. Food Preservation
The compound's antimicrobial properties also lend themselves to food preservation applications, where it can help inhibit microbial growth in food products, thereby extending shelf life without the need for synthetic preservatives .
Table 1: Comparison of this compound Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced solubility & stability |
| Antimicrobial formulations | Infection prevention | |
| Cosmetics | Emollient & skin conditioning | Improved moisture retention |
| Emulsion stability | Consistency in formulations | |
| Food Industry | Flavoring agent | Enhanced sensory attributes |
| Food preservation | Extended shelf life |
Case Studies
Case Study 1: Microencapsulation Using this compound
A study explored the encapsulation of this compound within calcium alginate microcapsules for low-temperature energy storage applications. The results demonstrated high encapsulation efficiency and thermal stability over multiple cycles, highlighting its potential in pharmaceutical logistics .
Case Study 2: Cosmetic Formulation Stability
Research on cosmetic formulations containing this compound showed significant improvements in emulsion stability compared to traditional emulsifiers. The study concluded that this compound not only enhanced product texture but also prolonged shelf life .
Eigenschaften
CAS-Nummer |
5303-24-2 |
|---|---|
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
octyl dodecanoate |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-12-13-14-16-18-20(21)22-19-17-15-10-8-6-4-2/h3-19H2,1-2H3 |
InChI-Schlüssel |
BBZAGOMQOSEWBH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC |
Key on ui other cas no. |
5303-24-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















